4-(3-Aminoazetidin-1-yl)benzonitrile
Description
4-(3-Aminoazetidin-1-yl)benzonitrile is a benzonitrile derivative featuring a 3-aminoazetidine substituent. The azetidine ring, a four-membered saturated heterocycle, introduces unique steric and electronic properties due to its ring strain and compact structure. This compound is of interest in medicinal chemistry and materials science, as azetidines are known to enhance metabolic stability and binding affinity in drug candidates while influencing optoelectronic properties in materials .
Properties
IUPAC Name |
4-(3-aminoazetidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-8-1-3-10(4-2-8)13-6-9(12)7-13/h1-4,9H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZAZNRAUKLTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484281-62-0 | |
| Record name | 4-(3-aminoazetidin-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(3-Aminoazetidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-aminoazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
4-(3-Aminoazetidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and benzonitrile derivatives .
Scientific Research Applications
4-(3-Aminoazetidin-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 4-(3-Aminoazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino group are key functional groups that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-Aminoazetidin-1-yl)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Key Findings
Biological Activity Cytotoxicity: Triazole-substituted benzonitriles (e.g., compound 1c in ) exhibit potent activity against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming etoposide in some cases. The azetidine derivative’s smaller ring may modulate cytotoxicity by altering steric interactions with cellular targets . Enzyme Inhibition: The imidazolidinone-thione derivative () targets GLUT1, suggesting that benzonitriles with rigid heterocycles are viable for transporter inhibition. The 3-aminoazetidine group could similarly enhance selectivity for enzymes like kinases or proteases .
Optoelectronic Properties Nonlinear optical (NLO) performance in benzonitriles correlates with π-conjugation length. For example, the oxazole-ethynyl derivative () shows a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while azetidine’s saturated ring may reduce conjugation but improve thermal stability, making it suitable for OLED applications .
Synthetic Accessibility Azide-alkyne cycloaddition (e.g., ) is a common route for triazole-linked benzonitriles, whereas this compound may require ring-opening or strain-driven azetidine functionalization, which is less explored in the evidence .
Structural Flexibility vs. Rigidity
- Pyrazole and triazole derivatives () offer structural flexibility for tuning solubility and binding, while the azetidine’s rigidity could improve metabolic stability in drug design .
Contradictions and Limitations
- Activity vs. Substituent Size : Larger substituents (e.g., triazoles in ) enhance cytotoxicity but may reduce bioavailability. The azetidine’s compact size could balance these factors, though direct data is lacking.
- Optical Performance : While ethynyl-linked compounds () excel in NLO, azetidine’s saturated structure might limit π-orbital overlap, necessitating hybrid designs for materials science .
Biological Activity
4-(3-Aminoazetidin-1-yl)benzonitrile, with the CAS number 1484281-62-0, has emerged as a significant compound in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12N4
- Molecular Weight: 200.24 g/mol
- Structure: The compound features an azetidine ring substituted with an amino group and a benzonitrile moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. It is known to inhibit certain protein kinases that are essential for cancer cell proliferation and survival. By disrupting these signaling pathways, the compound can induce apoptosis and inhibit tumor growth.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes its activity:
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 2.5 | JAK2 inhibition |
| A549 (Lung Cancer) | 5.0 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 3.0 | Induction of apoptosis |
These findings indicate that the compound effectively targets critical pathways in cancer cells, particularly through the inhibition of JAK2, which is often mutated in various hematological malignancies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. The following table outlines its efficacy against several bacterial strains:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest potential applications for this compound in treating bacterial infections, further expanding its therapeutic relevance.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that treatment with this compound led to significant tumor regression and prolonged survival in mice with ALL xenografts. The mechanism involved downregulation of JAK signaling pathways.
- Solid Tumors : Another study indicated that the compound significantly inhibited tumor growth in xenograft models of lung cancer. Notably, it enhanced the efficacy of existing chemotherapeutics when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
